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N-[(prop-2-en-1-yl)carbamoyl]-L-leucine

BCATm inhibition fragment-based screening branched-chain amino acid metabolism

Researchers requiring orthogonal protecting groups for complex peptide synthesis or bioorthogonal prodrug activation often face limited options. N-[(prop-2-en-1-yl)carbamoyl]-L-leucine (Alloc-L-leucine) provides a unique allylcarbamoyl handle enabling Pd(0)-catalyzed deprotection under neutral conditions, orthogonal to Boc/Fmoc/Benzyl, with >90% deprotection yield in SPPS. The terminal olefin supports olefin metathesis for late-stage diversification. As a BCATm inhibitor fragment (IC50 6.31 µM), it offers a defined starting point for focused library design. For prodrug applications, the Alloc group achieves up to 10⁴-fold payload attenuation until Pd activation. Available in high purity from BenchChem.

Molecular Formula C10H18N2O3
Molecular Weight 214.265
CAS No. 1173683-31-2
Cat. No. B2912001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(prop-2-en-1-yl)carbamoyl]-L-leucine
CAS1173683-31-2
Molecular FormulaC10H18N2O3
Molecular Weight214.265
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)NCC=C
InChIInChI=1S/C10H18N2O3/c1-4-5-11-10(15)12-8(9(13)14)6-7(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,13,14)(H2,11,12,15)/t8-/m0/s1
InChIKeyDJPGIIHWHQQUIA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[(prop-2-en-1-yl)carbamoyl]-L-leucine (CAS 1173683-31-2): Chemotype Identity and Procurement-Relevant Context for the N‑Allylcarbamoyl‑L‑leucine Scaffold


N-[(prop-2-en-1-yl)carbamoyl]-L-leucine (syn. Alloc‑L‑leucine) is an L‑leucine derivative in which the α‑amino group is modified with an N‑allylcarbamoyl (Alloc) moiety. The compound combines the branched‑chain amino acid core with a terminal olefin handle, placing it at the intersection of peptide synthesis, fragment‑based inhibitor design, and bioorthogonal prodrug chemistry. Its molecular formula is C10H18N2O3 (MW 214.26 Da) and it carries a computed logP (XLogP3) of 1.3, substantially higher than the parent N‑carbamoyl‑L‑leucine (logP –0.8) or N‑acetyl‑L‑leucine (logP 0.5) [1][2].

Alloc-protected L-leucine for orthogonal solid-phase peptide synthesis and complex peptide architectures

Allyl handle supports fragment-based inhibitor elaboration, olefin metathesis, and late-stage functionalisation

Enhanced lipophilicity (computed logP 1.3) relative to simple N-acyl leucines for cell-permeability research

N-[(prop-2-en-1-yl)carbamoyl]-L-leucine Substitution Risks: Why N‑Carbamoyl‑, N‑Acetyl‑, or Other N‑Protected Leucines Cannot Replace This Scaffold


The terminal allyl group of N-[(prop-2-en-1-yl)carbamoyl]-L-leucine is not a passive structural appendage; it dictates orthogonal reactivity, lipophilicity, and target binding that simple N‑carbamoyl‑ or N‑acetyl‑leucine analogs cannot mimic. The allyl unit provides a unique combination of Pd‑catalysed deprotection orthogonality and olefin metathesis competency that is absent in N‑carbamoyl‑L‑leucine (CAS 26117‑20‑4) or N‑acetyl‑L‑leucine (CAS 1188‑21‑2). Ligand‑efficiency analyses further indicate that the allyl‑substituted scaffold occupies a distinct region of property space within leucine‑derived BCATm inhibitor panels, meaning that wholesale replacement with a simpler analog would sacrifice both synthetic flexibility and pharmacological profile [1][2].

Target: Alloc-L-leucine
vs. N-Carbamoyl-L-leucine No allyl group; lacks Pd-cleavable orthogonality and olefin reactivity. LogP shift of 2.1 units may alter membrane partitioning.
Target: Alloc-L-leucine
vs. N-Acetyl-L-leucine Acetyl offers no orthogonal deprotection, lower logP, and 1 fewer H-bond donor. Cannot serve as bioorthogonal mask.
Target: Alloc-L-leucine
vs. Other N-protected leucine analogs Simple acyl protections (Boc, Fmoc, benzyl) provide standard SPPS compatibility but no allyl-based functional handle for metathesis or Pd-mediated prodrug activation.

N-[(prop-2-en-1-yl)carbamoyl]-L-leucine Quantitative Differentiation Evidence: Head‑to‑Head and Class‑Level Comparisons for Scientific Selection


BCATm Inhibitory Potency: N‑Allylcarbamoyl‑L‑leucine Shows Moderate Activity in a Well‑Defined Fragment‑Based Enzyme Assay

In a single‑concentration fragment screen against human BCATm (residues 28–392), N-[(prop-2-en-1-yl)carbamoyl]-L-leucine exhibits an IC50 of 6.31 × 10³ nM (6.31 µM). Comparative entries from the same assay and data‑set report IC50 values of 1.00 × 10³ nM and 3.16 × 10³ nM for other fragment hits (ChEMBL3809820 and ChEMBL3809941, respectively), with the most potent fragment reaching 251 nM (ChEMBL3809237). Although these comparators are structurally diverse, they share the same assay format and target, establishing the target compound as a moderately potent ligand that can serve as a reference point for structure‑based elaboration [1][2].

BCATm Inhibition IC50
Head-to-head
IC50 = 6.31 × 10³ nM (6.31 µM)
Moderate-affinity fragment hit; 6.3-fold less potent than ChEMBL3809820, 25-fold less than most active fragment (251 nM).
Assay: human BCATm, L-leucine/α-ketoglutarate; identical conditions for all comparators.
BCATm inhibition fragment-based screening branched-chain amino acid metabolism

Lipophilicity Shift Relative to N‑Carbamoyl‑L‑leucine: A 2.1‑Unit LogP Increase Driven by the Allyl Substituent

N-[(prop-2-en-1-yl)carbamoyl]-L-leucine has a computed XLogP3 of 1.3, whereas the direct N‑carbamoyl‑L‑leucine analog (CAS 26117‑20‑4) has an XLogP3 of –0.8. This 2.1‑unit increase in logP substantially enhances estimated lipophilicity, predicting improved passive membrane permeability while maintaining a molecular weight below 215 Da [1][2].

Lipophilicity vs. N-Carbamoyl
Cross-study
Δ XLogP3 = +2.1 (1.3 vs –0.8)
Substantial lipophilicity increase predicts improved passive membrane permeability.
Computed values; experimental logP may vary.
physicochemical property profiling logP N-carbamoyl amino acid comparison

Lipophilicity and Hydrogen‑Bonding Profile Differentiation from N‑Acetyl‑L‑leucine

Compared with the clinically relevant N‑acetyl‑L‑leucine (logP 0.5, MW 173 Da, 2 hydrogen bond donors), the target compound exhibits a higher logP of 1.3, a greater molecular weight of 214 Da, and possesses 3 hydrogen bond donors. The additional H‑bond donor originates from the urea‑type carbamoyl nitrogen and can participate in extra intermolecular interactions that the acetyl group cannot provide [1][2].

Profile vs. N-Acetyl
Cross-study
Δ XLogP3 +0.8, Δ HBD +1, Δ MW +41 Da
Extra H-bond donor from urea-type NH may enable distinct binding modes absent in acetyl analog.
All properties computed; binding-mode studies required.
physicochemical property comparison logP hydrogen bond donors

Orthogonal Palladium‑Catalysed Deprotection: Enabling Chemoselective Allyl Carbamate Cleavage in Multi‑Step Peptide Synthesis

The N‑allylcarbamoyl (Alloc) moiety is quantitatively removed under neutral conditions using catalytic Pd(PPh₃)₄ and a phenylsilane scavenger, while acid‑labile (Boc) and base‑labile (Fmoc) protecting groups remain intact. The seminal work by Thieriet et al. (1997) demonstrates tandem deprotection–coupling sequences with yields exceeding 90 % for representative Alloc‑amino acid derivatives, confirming the orthogonality that makes Alloc‑L‑leucine a valuable building block in complex peptide syntheses [1].

Orthogonal Pd Deprotection
Supporting
Alloc removed with Pd(PPh₃)₄/PhSiH₃; tandem coupling yields >90% reported
Enables selective deprotection while Boc, Fmoc, and benzyl groups remain intact.
SPPS conditions; Thieriet et al. 1997.
solid-phase peptide synthesis orthogonal protecting group palladium catalysis

Bioorthogonal Prodrug Activation: The Allylcarbamoyl Group as a Pd‑Cleavable Mask in Tumour‑Targeted Therapeutics

Allylcarbamoyl (alloc)‑protected prodrugs have been demonstrated to reduce cytotoxicity by up to 10⁴‑fold relative to the free drug, with full restoration of potency upon palladium‑catalysed alloc cleavage in tumour‑relevant models. Although the direct quantitative data pertain to structurally diverse alloc‑protected agents, the principle establishes that the allylcarbamoyl moiety—present in the target compound—can function as a bioorthogonal mask, a capability absent in N‑carbamoyl‑ or N‑acetyl‑leucine [1].

Bioorthogonal Prodrug Mask
Class-level
Alloc-prodrugs: up to 10⁴-fold cytotoxicity reduction; activity restored with Pd(0)
Class-level evidence supports Alloc-Leu as a Pd-activatable building block for research prodrug constructs.
Data from structurally diverse alloc agents; direct validation for this scaffold needed.
bioorthogonal chemistry prodrug activation palladium-mediated cleavage

N-[(prop-2-en-1-yl)carbamoyl]-L-leucine Procurement‑Relevant Application Scenarios Grounded in Verified Differentiation Evidence


Fragment-Based BCATm Inhibitor Elaboration

Researchers pursuing small‑molecule BCATm inhibitors can employ N-[(prop-2-en-1-yl)carbamoyl]-L-leucine as a structurally defined moderate‑affinity starting point (IC50 = 6.31 µM). Because its potency and assay conditions are directly comparable with other fragments from the same screen, medicinal chemists can rationally design focused libraries around the N‑allylcarbamoyl‑L‑leucine core, leveraging the allyl group for vector exploration or late‑stage functionalisation [1].

Complex Peptide Synthesis Requiring Orthogonal Nα‑Protection

In solid‑phase peptide synthesis (SPPS) of cyclic or branched peptides, N-[(prop-2-en-1-yl)carbamoyl]-L-leucine (Alloc‑L‑leucine) serves as a masked leucine building block that can be selectively deprotected using Pd(0) under neutral conditions, while standard Boc‑, Fmoc‑, and benzyl‑based protections remain intact. This orthogonal deprotection strategy, reported to proceed in >90% yield for Alloc‑amino acids, enables assembly of peptide architectures that require three or more orthogonal protecting groups [2].

Design of Bioorthogonally Activatable Peptide Prodrugs

Bioorthogonal chemistry groups developing tumour‑targeted prodrugs can incorporate this compound as a Pd‑activatable amino acid monomer. The allylcarbamoyl group has been validated to reduce cytotoxic payload activity by up to 10⁴‑fold until triggered by a palladium catalyst, a property that N‑acetyl‑ or N‑carbamoyl‑leucine cannot replicate. This allows the construction of peptide‑based prodrugs with on‑demand activation in Pd‑enriched tumour microenvironments [3].

Application
Selection Property
Validation Focus
BCATm fragment-based inhibitor elaboration
Moderate-affinity fragment with allyl handle for vector exploration
Potency benchmarking against co-screened fragments; structure-activity relationship around Alloc core
Complex peptide synthesis requiring orthogonal Nα protection
Alloc group cleavable under neutral Pd(0) conditions, orthogonal to Boc/Fmoc/benzyl
Deprotection efficiency and compatibility with multi-step SPPS protocols
Bioorthogonal prodrug activation research
Allylcarbamoyl moiety as a Pd-cleavable mask for peptide-based constructs
Attenuation/reactivation ratio in model systems; catalyst-dependent cleavage kinetics
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